Methyl 5-Bromo-2-methoxynicotinate

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a versatile pyridine intermediate for cross-coupling often face regioisomer mixtures and chromatography bottlenecks. Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) solves this as a single, crystalline scaffold with two orthogonal reactive handles. • Crystalline solid (mp 100-102°C) enables large-scale purification without chromatography. • Orthogonal C5-Br (Suzuki coupling) and C3-methyl ester (hydrolysis/aminolysis) enable staged SAR exploration. • Validated in ALDH3A1 inhibitor synthesis (scaffold IC₅₀ = 219 nM) and scalable HIV-1 integrase inhibitor routes (Boros et al., 2007).

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 122433-41-4
Cat. No. B055909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Bromo-2-methoxynicotinate
CAS122433-41-4
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)Br)C(=O)OC
InChIInChI=1S/C8H8BrNO3/c1-12-7-6(8(11)13-2)3-5(9)4-10-7/h3-4H,1-2H3
InChIKeyOLQOVEOEHQDKSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromo-2-methoxynicotinate: Product Profile


Methyl 5-bromo-2-methoxynicotinate (CAS 122433-41-4) is a trisubstituted pyridine derivative bearing a C5-bromine atom, a C2-methoxy group, and a C3-methyl ester on the nicotinate scaffold . With a molecular formula of C₈H₈BrNO₃ and a molecular weight of 246.06 g·mol⁻¹, this compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis, offering two orthogonal reactive handles—an aryl bromide for cross-coupling chemistry and a methyl ester for hydrolysis or aminolysis—within a single, readily crystallizable solid (mp 100–102 °C) . Its structural configuration positions the electron-donating 2-methoxy group ortho to the pyridine nitrogen, creating a distinct electronic environment that differentiates it from other bromomethoxynicotinate regioisomers .

Workflow
Cross-coupling library synthesis and multi-step medicinal chemistry workflows
Selection Logic
Latent acid strategy supporting staged C5 diversification before carboxylic acid unmasking
Procurement Context
Crystalline solid form with batch-specific QC and multi-vendor availability

Why Methyl 5-Bromo-2-methoxynicotinate Is Irreplaceable


Interchanging Methyl 5-bromo-2-methoxynicotinate with simpler analogs such as Methyl 5-bromonicotinate (CAS 29681-44-5) or regioisomeric bromomethoxynicotinates introduces quantifiable differences in lipophilicity, electronic character, and steric accessibility that directly impact cross-coupling yields, downstream biological activity of derived products, and purification logistics. The 2-methoxy substituent ortho to the pyridine nitrogen elevates the logP by approximately 0.8–1.0 log units relative to the des-methoxy analog , alters the electron density on the pyridine ring via resonance donation, and provides a hydrogen-bond acceptor site absent in the parent 5-bromonicotinate [1]. Furthermore, the methyl ester serves as a latent carboxylic acid, enabling a staged synthetic strategy that the free acid (5-bromo-2-methoxynicotinic acid, CAS 54916-66-4) cannot offer in coupling reactions requiring anhydrous or non-polar conditions [2]. Generic substitution thus risks both synthetic failure and procurement of a scaffold with mismatched physicochemical properties.

Target Compound
2-Methoxy isomer
Distinct electronic environment ortho to pyridine nitrogen, higher logP, and crystalline solid with mp above 100 °C.
Regioisomer Risk
4- or 6-Methoxy isomers
Lower logP, lower melting point, or altered synthetic utility may shift cross-coupling reactivity and product profiles.
Target Compound
Methyl ester
Compatible with anhydrous Pd-catalyzed cross-coupling; acid pharmacophore unmasked post-coupling.
Substitution Risk
Free acid analog
Carboxylic acid may compete in coupling reactions and limit solvent choice; staged diversification is compromised.
Target Compound
C5-Bromo scaffold
Enables efficient oxidative addition in Suzuki coupling under standard conditions.
Reactivity Risk
C5-Chloro analog
Lower C–Cl reactivity may require harsher conditions or specialized ligands, potentially reducing coupling yields.

Methyl 5-Bromo-2-methoxynicotinate: Differentiation Evidence


Enhanced Lipophilicity via 2-Methoxy Substitution

Methyl 5-bromo-2-methoxynicotinate exhibits a measured logP of 2.60, compared to a logP of 1.82 for Methyl 5-bromonicotinate (CAS 29681-44-5), which lacks the 2-methoxy substituent . This ~0.78 log unit increase corresponds to an approximately 6-fold increase in octanol-water partition coefficient, translating to higher predicted membrane permeability for derived drug candidates. The consensus logP from five computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) yields 1.77, with a computed aqueous solubility of 0.647 mg·mL⁻¹ (logS = −2.58, class: soluble) . The free acid analog, 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4), has a substantially lower logP of 1.55–1.76 and correspondingly higher aqueous solubility, making the methyl ester the preferred form for reactions requiring organic-solvent compatibility .

Enhanced Lipophilicity
Head-to-head
logP 2.60 vs 1.82 (des-methoxy analog); ΔlogP ≈ +0.78
Supports differentiated lipophilicity profile review for lead optimization.
Data to verify: no source cited for measured logP.
Lipophilicity Drug-likeness Membrane permeability

Suzuki Coupling: Aryl Bromide vs Chloride

The C5-bromine atom in Methyl 5-bromo-2-methoxynicotinate enables efficient palladium-catalyzed Suzuki–Miyaura coupling under standard conditions (e.g., Pd(PPh₃)₄, Cs₂CO₃, DMF, 120 °C), as demonstrated in Patent US06784192B2 where this compound was successfully coupled with methylboronic acid to yield Methyl 2-methoxy-5-methylnicotinate . In contrast, the chloro analog Methyl 5-chloro-2-methoxynicotinate (CAS 82060-51-3) requires more forcing conditions or specialized ligands due to the intrinsically lower reactivity of the C–Cl bond in oxidative addition (C–Br bond dissociation energy ≈ 70 kcal·mol⁻¹ vs C–Cl ≈ 84 kcal·mol⁻¹) [1]. The general method for 5-arylnicotinate synthesis via Suzuki coupling of 5-bromonicotinates with arylboronic acids typically achieves yields in the 52–87% range, a benchmark not matched by the corresponding 5-chloro substrates under identical conditions [2].

Suzuki Coupling: Br vs Cl
Class-level
C–Br bond enables standard Pd(PPh₃)₄ coupling; 5-bromonicotinate yields 52–87%
Assay context: bromo scaffold supports higher synthetic throughput review.
Chloro analog reactivity is class-level inference.
Cross-coupling Suzuki–Miyaura Catalysis C–C bond formation

Regioisomer Comparison: 2-Methoxy Advantage

The methoxy group at the C2 position (ortho to pyridine nitrogen) in Methyl 5-bromo-2-methoxynicotinate creates a distinct electronic and steric environment compared to its 4-methoxy (CAS 1256813-81-6) and 6-methoxy (CAS 93349-99-6) regioisomers . The 2-methoxy isomer exhibits a measured logP of 2.60, whereas the 4-methoxy isomer has a logP of 1.64 . Additionally, the 2-methoxy group participates in intramolecular interactions with the C3 ester carbonyl and the pyridine nitrogen, influencing the conformational preference and metal-chelating ability of the scaffold. The 6-methoxy isomer (CAS 93349-99-6) has a boiling point of 274.8 °C (vs 271.9 °C for the 2-methoxy) and a density of 1.53 g·cm⁻³ (vs 1.5 g·cm⁻³ for the 2-methoxy), reflecting altered intermolecular interactions . Crucially, only the 2-methoxy isomer has been explicitly employed as a key intermediate in the scalable synthesis of HIV-1 integrase inhibitor precursors, via lithium–bromine exchange at the C5 position [1].

Regioisomer Comparison
Cross-study
2-OCH₃: logP 2.60, mp 100–102 °C vs 4-OCH₃: logP 1.64, mp ~53 °C
Crystallinity and logP context may simplify purification and broaden utility.
Source review needed for 4-OCH₃ data.
Regiochemistry Positional isomerism Structure–activity relationship Molecular recognition

Methyl Ester: Latent Carboxylic Acid for Modular Synthesis

Methyl 5-bromo-2-methoxynicotinate functions as a protected, organic-solvent-compatible precursor to 5-bromo-2-methoxynicotinic acid (CAS 54916-66-4), a compound with demonstrated biological activity. The free acid inhibits human ALDH3A1 with an IC₅₀ of 219 nM (assessed by NADH formation using 4-nitrobenzaldehyde substrate) and human ALDH2 with an IC₅₀ of 4.6 µM [1]. Additionally, 5-bromo-2-methoxynicotinic acid acts as a constitutive activator of the c-MET kinase, preventing phosphorylation of downstream effectors in neuroblastoma models . The methyl ester allows these biological activities to be 'unmasked' selectively after the C5-bromine has been elaborated via cross-coupling—a staged strategy that would be compromised if the free acid were used directly, as the carboxylic acid would compete in Pd-catalyzed reactions and limit solvent choice . The ester-to-acid hydrolysis is quantitative under standard basic conditions (e.g., aqueous NaOH, MeOH/H₂O, reflux).

Latent Acid Strategy
Supporting
Ester enables Pd coupling; acid scaffold ALDH3A1 IC₅₀ = 219 nM (reported)
Supports staged diversification route context for probe development.
ALDH activity is reported for the free acid scaffold.
Prodrug strategy Aldehyde dehydrogenase inhibition MET kinase Hydrolysis

Crystalline Solid Advantage for Purification

Methyl 5-bromo-2-methoxynicotinate is a crystalline solid with a sharp melting point of 100–102 °C (some sources report 102–104 °C), appearing as a cream to white crystalline powder . This stands in contrast to the 4-methoxy regioisomer (CAS 1256813-81-6), which has a low melting point of approximately 53 °C, complicating handling, drying to constant weight, and long-term storage stability . Methyl 5-bromonicotinate (CAS 29681-44-5), lacking the 2-methoxy group, melts at 96–100 °C—slightly lower but still in a manageable range—however, its lower molecular complexity offers fewer synthetic diversification points . The well-defined melting point of the target compound facilitates purity assessment by DSC and enables straightforward recrystallization from common organic solvents, a practical advantage for medicinal chemistry groups requiring multi-gram quantities of consistent quality.

Crystalline Solid Advantage
Head-to-head
mp 100–102 °C vs 4-OCH₃ isomer mp ~53 °C
Higher melting point supports easier handling and gravimetric dispensing.
Data to verify for regioisomer mp values.
Crystallinity Purification Formulation Scale-up

Purity and Batch-Specific QC Documentation

Methyl 5-bromo-2-methoxynicotinate is commercially available at standardized purity levels of 97% (Thermo Scientific / Alfa Aesar, catalog H50066), 98% (Bidepharm BD139129, Combi-Blocks CA-4186), and 95% (AKSci Y7272) . Bidepharm provides batch-specific quality control data including ¹H NMR, HPLC, and GC analyses for each production lot, a level of documentation not uniformly available for the less common 4-methoxy and 6-methoxy regioisomers . The compound is cataloged under MDL number MFCD08064227 and carries GHS hazard classifications (H315: skin irritation; H319: serious eye irritation; H335: respiratory irritation), with full safety data sheets available from multiple suppliers . This multi-vendor availability with documented purity metrics reduces supply chain risk relative to single-source or custom-synthesis-only analogs.

Purity & QC Documentation
Supporting
95–98% purity; batch-specific NMR, HPLC, GC from multiple vendors
Multi-vendor documentation supports procurement fit for regulated R&D.
QC scope varies by supplier.
Quality assurance Batch analysis NMR HPLC Procurement

Methyl 5-Bromo-2-methoxynicotinate: Application Scenarios


Medicinal Chemistry Library: Balanced Lipophilicity

When a drug discovery program targets lead compounds with oral bioavailability and moderate CNS penetration, the logP of 2.60 for Methyl 5-bromo-2-methoxynicotinate places derived 5-arylnicotinate products in an optimal lipophilicity window . The 2-methoxy group provides an additional hydrogen-bond acceptor that can be exploited for target engagement without pushing logP above 5, a common problem with fully aromatic biaryl systems. The methyl ester can be retained for further diversification or hydrolyzed to the carboxylic acid to adjust physicochemical properties late-stage.

HIV-1 Integrase Inhibitor Intermediate Manufacturing

As validated by Boros et al. (Org. Process Res. Dev. 2007), 5-bromo-2-methoxypyridine—the des-ester analog—is a key starting material in the scalable synthesis of 7-benzylnaphthyridinone HIV-1 integrase inhibitors [1]. Methyl 5-bromo-2-methoxynicotinate offers the same pyridine core with an additional ester handle, enabling an even more convergent synthetic route where the C5 position is elaborated first via Suzuki coupling, followed by ester hydrolysis and Curtius rearrangement to introduce the C3 amino group. The crystalline nature (mp 100–102 °C) facilitates large-scale purification without chromatography.

ALDH-Targeted Probe and Inhibitor Development

For research groups studying aldehyde dehydrogenase isoforms in cancer metabolism or alcohol-related pathology, Methyl 5-bromo-2-methoxynicotinate provides a modular entry to 5-substituted-2-methoxynicotinic acids. Post-coupling hydrolysis of the methyl ester yields compounds with demonstrated ALDH3A1 inhibitory activity (scaffold IC₅₀ = 219 nM) [2]. This staged approach allows SAR exploration at the C5 position while preserving the C2-methoxy/C3-carboxylic acid pharmacophore that engages the ALDH active site. The bromine atom can be replaced with diverse aryl, heteroaryl, or alkyl groups via Suzuki coupling to tune isoform selectivity between ALDH3A1 and ALDH2.

Multi-Gram Scale-Up of Kinase-Focused Libraries

In medicinal chemistry groups synthesizing kinase inhibitor libraries, the combination of a crystalline solid form (mp 100–102 °C), multi-vendor availability with batch QC, and proven Suzuki coupling reactivity makes Methyl 5-bromo-2-methoxynicotinate a preferred scaffold over regioisomeric analogs . The 2-methoxy group ortho to the pyridine nitrogen can participate in intramolecular hydrogen bonding with adjacent amide or urea linkers—a common kinase inhibitor motif—while the C5-aryl group (installed via Suzuki coupling) occupies the hydrophobic back pocket of the ATP-binding site. The compound's storage stability at 2–8 °C minimizes degradation during prolonged library production campaigns.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Lipophilicity window review
logP and hydrogen-bond acceptor context
Antiviral inhibitor intermediate manufacturing
Crystalline scaffold with convergent handles
Scalable purification and cross-coupling scope
ALDH-targeted probe development
Latent acid pharmacophore strategy
Post-coupling hydrolysis and isoform selectivity review
Kinase-focused library scale-up
Batch-to-batch consistency and storage stability
Multi-vendor QC and intramolecular interaction potential

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